molecular formula C4H9NO2Se B1681728 Se-methylselenocysteine CAS No. 26046-90-2

Se-methylselenocysteine

Cat. No. B1681728
CAS RN: 26046-90-2
M. Wt: 182.09 g/mol
InChI Key: XDSSPSLGNGIIHP-VKHMYHEASA-N
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Description

Se-methylselenocysteine, also known as Methylselenocysteine, is an analog of S-methylcysteine in which the sulfur atom is replaced with a selenium atom . It is found in plants of the Allium and the Brassica families and also in yeast . It is known for its ability to block cell cycle progression and proliferation of premalignant mammary lesions and induce apoptosis of cancer cell lines in culture .


Synthesis Analysis

Se-methylselenocysteine is a methylated product of selenocysteine. This reaction is catalyzed by selenocysteine methyltransferase (SMT) in Astragalus bisulcatus . A cDNA encoding selenocysteine Se-methyltransferase, the key enzyme responsible for Se-methylselenocysteine formation, was cloned from broccoli .


Molecular Structure Analysis

The molecular formula of Se-methylselenocysteine is C4H9NO2Se . It is converted via the action of β-lyase, to methylselenol and then to hydrogen selenide, which is also the key metabolite derived from all other common forms of selenium .


Chemical Reactions Analysis

Se-methylselenocysteine is converted via the action of β-lyase, to methylselenol and then to hydrogen selenide . This is a key metabolic pathway for Se-methylselenocysteine.


Physical And Chemical Properties Analysis

Se-methylselenocysteine has a molar mass of 182.092 g·mol−1 . The bioavailability of selenium from Se-methylselenocysteine is likely to be similar to that from other organic selenium compounds .

Scientific Research Applications

Selenium Metabolic Patterns

A study by Kokarnig et al. (2015) investigated selenium metabolic patterns in the human body originating from different dietary selenium sources, including MeSeCys. The research utilized HPLC-mass spectrometric analysis to study human serum and urine after ingestion of selenium supplements, including MeSeCys. This approach enabled the examination of bioavailability and excretion of ingested selenium species and their metabolic products, highlighting MeSeCys's role in selenium metabolism and its potential health applications (Kokarnig et al., 2015).

Methylation and Cognitive Function

Research into the effects of folate and homocysteine metabolism, which are interconnected with selenium metabolism through pathways involving compounds like MeSeCys, has shown implications for cognitive function and depression. The relation between folate status, a common mutation in methylenetetrahydrofolate reductase (MTHFR), and plasma homocysteine concentrations has been explored to understand their impact on health outcomes, including cognitive decline and depression (Jacques et al., 1996).

Oxidative Stress and Methylation Capacity

James et al. (2004) studied metabolic biomarkers of increased oxidative stress and impaired methylation capacity in children with autism, revealing the complex interplay between nutritional status, including elements like selenium, and neurological health. This research highlights the broader implications of selenium metabolism, beyond just MeSeCys, in understanding and potentially addressing conditions like autism through nutritional interventions (James et al., 2004).

Homocysteine Concentrations and Health Outcomes

Further exploration into the roles of specific genetic polymorphisms and dietary factors in controlling plasma homocysteine concentrations, a marker for cardiovascular risk and other health issues, underscores the importance of understanding individual nutritional needs and genetic backgrounds. Studies like those conducted by Kluijtmans et al. (2003) emphasize the need for personalized nutritional approaches, potentially involving compounds like MeSeCys, to mitigate health risks associated with elevated homocysteine levels (Kluijtmans et al., 2003).

Future Directions

Selenium stimulates the immune system against cancer and lays the groundwork for future research . Such knowledge can be promising to design combinatorial therapies with Selenium-based compounds and other modalities like immunotherapy to lower the adverse effects and increase the efficacy of treatments .

properties

IUPAC Name

(2R)-2-amino-3-methylselanylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO2Se/c1-8-2-3(5)4(6)7/h3H,2,5H2,1H3,(H,6,7)/t3-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDSSPSLGNGIIHP-VKHMYHEASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Se]CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[Se]C[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO2Se
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801020160
Record name Methylselenocysteine
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Molecular Weight

182.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Se-Methylselenocysteine
Source Human Metabolome Database (HMDB)
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Se-methylselenocysteine

CAS RN

26046-90-2
Record name Methylselenocysteine
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Record name Methylselenocysteine
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Record name Methylselenocysteine
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Record name Methylselenocysteine
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URL https://comptox.epa.gov/dashboard/DTXSID801020160
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2R)-2-amino-3-methylselanylpropanoic acid
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Record name METHYLSELENOCYSTEINE
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Record name Se-Methylselenocysteine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0004113
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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